molecular formula C14H8ClNOS B3073470 3-(1,3-Benzothiazol-2-YL)benzoyl chloride CAS No. 1017791-54-6

3-(1,3-Benzothiazol-2-YL)benzoyl chloride

Cat. No.: B3073470
CAS No.: 1017791-54-6
M. Wt: 273.74 g/mol
InChI Key: IRXWMHBOINRNQT-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-YL)benzoyl chloride is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-YL)benzoyl chloride typically involves the reaction of 2-aminobenzothiazole with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a suitable solvent like chloroform . The reaction conditions generally include refluxing the mixture for a few hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzothiazol-2-YL)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Cyclization Conditions: Acidic or basic conditions, often with heating.

Major Products Formed

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Dihydrobenzothiazoles: Formed from reduction reactions.

Scientific Research Applications

3-(1,3-Benzothiazol-2-YL)benzoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-YL)benzoyl chloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzothiazol-2-YL)benzoic acid
  • 3-(1,3-Benzothiazol-2-YL)benzamide
  • 2-(1,3-Benzothiazol-2-YL)phenyl isocyanate

Uniqueness

3-(1,3-Benzothiazol-2-YL)benzoyl chloride is unique due to its reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of chemical reactions makes it a valuable intermediate in organic synthesis. Additionally, its applications in medicinal chemistry and material science highlight its importance in both research and industry .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNOS/c15-13(17)9-4-3-5-10(8-9)14-16-11-6-1-2-7-12(11)18-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXWMHBOINRNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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